![molecular formula C4H12Cl2N2 B055227 Hexahydropyridazine dihydrochloride CAS No. 124072-89-5](/img/structure/B55227.png)
Hexahydropyridazine dihydrochloride
Overview
Description
Hexahydropyridazine dihydrochloride is a chemical compound with the molecular formula C4H12Cl2N2 . It has a molecular weight of 159.05 g/mol . The compound is also known by other names such as diazinane;dihydrochloride, HEXAHYDROPYRIDAZINE 2HCL, and HexahydropyridazineDihydrochloride .
Molecular Structure Analysis
The molecular structure of Hexahydropyridazine dihydrochloride can be represented by the canonical SMILES notation as C1CCNNC1.Cl.Cl
. The InChI representation is InChI=1S/C4H10N2.2ClH/c1-2-4-6-5-3-1;;/h5-6H,1-4H2;2*1H
.
Physical And Chemical Properties Analysis
Hexahydropyridazine dihydrochloride has a molecular weight of 159.05 g/mol . It has 4 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a complexity of 30.5 as computed by Cactvs 3.4.8.18 .
Scientific Research Applications
Chemical Properties and Identification
Hexahydropyridazine dihydrochloride is a chemical compound with the CAS Number: 124072-89-5 . It has a molecular weight of 159.06 and its linear formula is C4H12Cl2N2 .
Storage and Safety
This compound is typically stored at room temperature under an inert atmosphere . It’s important to handle it with care as it has several hazard statements including H302, H315, H319, H332, and H335 .
Use in Herbicide Research
Hexahydropyridazine dihydrochloride has been used in the design and synthesis of herbicidal active scaffolds . It’s particularly used in the study of Protoporphyrinogen IX Oxidase inhibitors . These inhibitors are important in the control of weeds as they lead to the accumulation of protoporphyrin IX in the plant cell, causing peroxidative destruction of cell membranes and plant death .
Molecular Mechanism Studies
This compound has been used in molecular mechanism studies . For instance, it has been used in the design of N-phenylisoxazoline-thiadiazolo[3,4-a]pyridazine hybrids . These hybrids have shown promise in weed control in maize fields .
Safety and Hazards
Mechanism of Action
Target of Action
Hexahydropyridazine dihydrochloride is a type of dihydropyridine . Dihydropyridines are a type of calcium channel blocker (CCB), which refer to a group of medications that block calcium channels located in the muscle cells of the heart and arterial blood vessels, thereby reducing the entry of calcium ions into the cell .
Mode of Action
Dihydropyridines work by binding to and blocking voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . These calcium channels are responsible for regulating the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels . By blocking these channels, dihydropyridines are able to decrease blood vessel contraction, leading to a sustained vasodilation .
Biochemical Pathways
The blocking of calcium channels by dihydropyridines leads to a decrease in vascular resistance of arterial blood vessels, leading to a drop in blood pressure . This action affects the cardiovascular system, contributing to a drop in blood pressure and a decrease in the oxygen requirements of the heart .
Pharmacokinetics
It’s known that it is soluble in water at room temperature but insoluble in organic solvents . This solubility profile may influence its absorption and distribution in the body.
Result of Action
The primary result of the action of Hexahydropyridazine dihydrochloride is the dilation of arterial blood vessels, leading to a decrease in blood pressure . This can be beneficial in the treatment of conditions such as hypertension.
properties
IUPAC Name |
diazinane;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH/c1-2-4-6-5-3-1;;/h5-6H,1-4H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUZEZLTRTTWOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNNC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611246 | |
Record name | Hexahydropyridazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydropyridazine dihydrochloride | |
CAS RN |
124072-89-5 | |
Record name | Hexahydropyridazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-diazinane dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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